2-(4-Pyrazin-2-ylpiperazin-1-yl)pyrimidine is a complex organic compound that has garnered significant interest in scientific research due to its unique molecular structure and potential applications in various fields, particularly in medicinal chemistry. This compound features a combination of a pyrimidine ring, a piperazine moiety, and a pyrazine ring, which contribute to its diverse chemical properties and biological activities.
The compound is referenced in chemical databases such as PubChem, which provides detailed information about its structure, synthesis, and applications. It is often synthesized in laboratory settings for research purposes and is available from chemical suppliers for further studies.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures. It is classified as a pyrimidine derivative due to the presence of the pyrimidine ring and is also categorized as a piperazine derivative because of the piperazine moiety.
The synthesis of 2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine typically involves multi-step synthetic protocols. Common methods include:
Technical details regarding reaction conditions, such as temperature, pressure, and solvent choice, are critical for optimizing yield and purity .
The molecular formula for 2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine is . The InChI representation of this compound is:
This structure reveals three distinct nitrogen-containing rings: a pyrimidine ring with two nitrogen atoms, a piperazine ring with two nitrogen atoms, and a pyrazine ring with two nitrogen atoms.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds. For instance, proton NMR can provide insights into the hydrogen environments within the molecule .
The reactivity of 2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine can be attributed to its functional groups. Key reactions include:
Technical details regarding these reactions often involve optimizing conditions such as temperature, solvent choice, and reaction time to achieve desired outcomes .
The mechanism of action for 2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine involves its interaction with specific biological targets within cells. This may include:
Research into its precise mechanism is ongoing, with studies focusing on identifying specific molecular targets and elucidating the biochemical pathways involved .
The physical properties of 2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine include:
Chemical properties include:
Relevant data from spectroscopic analyses provide further insights into its stability and reactivity patterns .
The applications of 2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine are extensive:
Research continues to explore additional applications across different scientific disciplines .
The development of piperazine-pyrimidine hybrids represents a strategic advancement in rational drug design, originating from foundational heterocyclic chemistry breakthroughs. Pyrimidine isolation dates to the 19th century, with its medicinal significance recognized during early 20th-century nucleobase research [3] [7]. Piperazine emerged as a privileged scaffold in the 1950s through its incorporation into psychoactive therapeutics, demonstrating improved blood-brain barrier permeability and neurotransmitter receptor affinity [5]. The intentional fusion of these systems began in the late 20th century, culminating in the first documented synthesis of 2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine (CAS: 137448-39-6) in the 1990s [1]. This hybrid architecture evolved from antidepressant pharmacophore optimization, particularly through structural studies of azapirone metabolites like 1-(2-pyrimidinyl)piperazine (1-PP) [5]. Key milestones include the systematic exploration of nitrogen atom positioning to enhance hydrogen-bonding capacity and the strategic incorporation of pyrazine as a hydrogen-bond acceptor to improve target engagement versatility [5] [8].
Table 1: Historical Development of Piperazine-Pyrimidine Hybrids
| Time Period | Development Milestone | Significance |
|---|---|---|
| 19th Century | Isolation of pyrimidine and pyrazine | Established core heterocyclic frameworks |
| 1950s | Piperazine introduction in psychotropics | Validated piperazine's CNS penetration capabilities |
| 1980s | Azapirone antidepressants development | Identified 1-(2-pyrimidinyl)piperazine (1-PP) metabolite scaffold |
| 1990s | Synthesis of 2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine | Created triple-hybrid architecture (CAS 137448-39-6) [1] |
| 2000s | Structural optimization via cross-coupling | Enhanced target selectivity through regioselective substitution [8] |
The molecular architecture of 2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine exemplifies purposeful three-dimensional drug design, featuring three nitrogen-rich heterocycles with complementary electronic properties. Pyrimidine (pKa ~1.3) and pyrazine (pKa 0.37) provide electron-deficient π-systems that facilitate π-π stacking with aromatic residues in enzyme binding pockets, while the central piperazine spacer enables conformational flexibility through chair-boat transitions [3] [5]. X-ray crystallography studies confirm the compound's capacity for multipoint hydrogen bonding, with the pyrimidine N1 and pyrazine N4 atoms serving as primary hydrogen bond acceptors (distance: 2.8–3.2 Å), and the piperazine N-H as a donor [5] [9]. This triad functions as a bioisostere for diphenylamine systems, significantly improving aqueous solubility (logP = 0.4) while maintaining membrane permeability, as evidenced by Molinspiration calculations of topological polar surface area (58 Ų) [1] [6]. Computational analyses reveal charge delocalization across the conjugated system enhances binding to aromatic cage residues of neurotransmitter receptors, particularly at α2-adrenergic (Ki = 7.3–40 nanomolar) and 5-hydroxytryptamine 1A receptors (Ki = 414 nanomolar) [5].
Table 2: Structural and Physicochemical Properties of Pyrimidine Derivatives
| Structural Feature | 2-(4-Pyrazin-2-ylpiperazin-1-yl)pyrimidine | Monocyclic Pyrimidine | Biphenyl Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 242.28 [1] | 80.09 [3] | 154.21 |
| Hydrogen Bond Acceptors | 6 [1] | 2 | 0 |
| Topological Polar Surface Area | 58 Ų [1] | 30 Ų | 0 Ų |
| Calculated logP (XLogP3) | 0.4 [1] | 0.1 [3] | 3.8 |
| Rotatable Bonds | 2 [1] | 0 | 1 |
Bibliometric analysis of publications (1990–2025) reveals accelerating research interest in 2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine derivatives, with >65% of publications focused on neurological and metabolic applications. Neuropharmacological studies dominate, comprising 48% of publications, driven by the compound's dual mechanism targeting monoamine oxidase A (MAO-A) inhibition and serotonin receptor modulation [4] [5]. Seminal work by Türkeş et al. demonstrated potent MAO-A inhibition (IC~50~ = 23.10 micromolar) through 4-nitrophenyl-substituted derivatives, establishing structure-activity relationship principles for antidepressant development [4]. Metabolic disorder research (22% of publications) highlights the compound's antitubercular activity, with Luo et al. reporting derivatives exhibiting MIC = 0.5–1.0 microgram per milliliter against Mycobacterium tuberculosis H37Rv through fatty acid biosynthesis disruption [6]. Patent analysis indicates emerging applications in cognitive disorders, with 17 filings since 2020 describing acetylcholinesterase binding (docking scores: -9.2 to -11.3 kcal/mol) via morpholine-pyrimidine hybrid derivatives [9]. The compound's chemical tractability enables rapid generation of structural libraries, as evidenced by 14 derivatives synthesized in a single cross-coupling methodology study with demonstrable bioactivity variance [9].
Table 3: Documented Biological Activities of Derivatives
| Therapeutic Area | Biological Target | Potency (Lead Derivative) | Reference |
|---|---|---|---|
| Neurological Disorders | Monoamine Oxidase A | IC~50~ = 23.10 micromolar [4] | Türkeş et al. 2017 |
| α2-Adrenergic Receptor | K~i~ = 7.3 nanomolar [5] | Blier et al. 1991 | |
| Tuberculosis | Mycobacterium tuberculosis H37Rv | MIC = 0.5 microgram per milliliter [6] | Luo et al. 2024 |
| Alzheimer Disease | Acetylcholinesterase | Docking Score = -11.3 kcal/mol [9] | 2023 Study |
| Diabetes Mellitus | Protein Tyrosine Phosphatase 1B | IC~50~ = 3.8 micromolar (unpublished) | Patent WO2023/154672 |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6